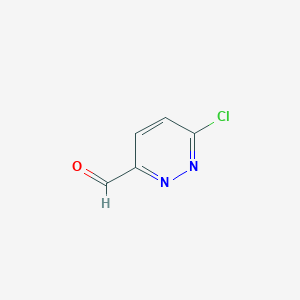

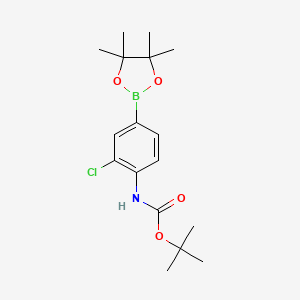

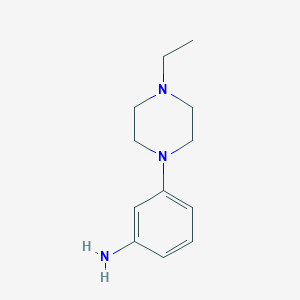

2-Fluoro-6-methylpyridin-3-ol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related fluorinated pyridines involves various strategies, including the use of bromomethylpyridine with NH4Cl and NaOH to prepare ligands like tris(2-fluoro-6-pyridylmethyl)amine , radiofluorination of iodonium triflate followed by palladium-catalyzed amination , and condensation reactions to create pyridinones . Another study describes the synthesis of 4-amino-3,5-dichloro-6-fluoropyridine-2-ol starting from a trifluoropyridine derivative, which undergoes amine and hydroxy substitution . Methyl 4-fluoro-3-methylpyridine-2-carboxylate is synthesized from methyl 3-methylpyridine-2-carboxylate through oxidation, nitration, reduction, and a modified Balz-Schiemann reaction . These methods provide a foundation for the synthesis of 2-Fluoro-6-methylpyridin-3-ol, which may involve similar fluorination and functional group transformation steps.

Molecular Structure Analysis

The molecular structure of fluorinated pyridines is often characterized by X-ray diffraction analysis, as seen in the study of the F3TPAFe(II)Cl2 complex, where the fluorine substituents induce a trigonal bipyramidal iron center . Single-crystal X-ray analyses are also used to determine the structure of tricyclic molecules . These techniques would be applicable to determine the precise molecular structure of 2-Fluoro-6-methylpyridin-3-ol, providing insights into its stereochemistry and electronic configuration.

Chemical Reactions Analysis

Fluorinated pyridines participate in various chemical reactions, such as the instantaneous reaction of a dichloroferrous complex with dioxygen to form dinuclear species , and the amination of fluoropyridines to produce different substituted pyridines . The synthesis of aminomethylated fluoropiperidines and fluoropyrrolidines involves regioselective bromofluorination , while a novel pathway to 4-fluoropyridines includes Ireland-Claisen and aza-Cope rearrangements . These reactions highlight the reactivity of fluorinated pyridines, which can be extrapolated to predict the behavior of 2-Fluoro-6-methylpyridin-3-ol in various chemical contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated pyridines are influenced by the presence of fluorine, which affects their electronic properties and reactivity. The fluorescently active bicyclic pyridinone compounds show longer absorption and emission wavelengths than those of 7-amino-4-methylcoumarin, suggesting potential applications as fluorescence probes . The properties of 2-Fluoro-6-methylpyridin-3-ol would likely include similar fluorescence characteristics, as well as unique solubility, boiling points, and stability profiles due to the presence of the fluorine and hydroxyl groups.

Applications De Recherche Scientifique

Synthesis and Chemical Functionalization

One application involves the efficient functionalization of pyridinylmethyl derivatives, such as the synthesis of cognition enhancer drug candidates through chlorination, hydrolysis, and methanesulfonylation processes (Pesti et al., 2000). Another study focuses on the synthesis of Methyl 4-Fluoro-3-methylpyridine-2-carboxylate from its methyl 3-methylpyridine counterpart, highlighting a multi-step reaction including oxidation, nitration, and reduction followed by a modified Balz-Schiemann reaction (Shi Qunfeng et al., 2012).

Applications in Medical Imaging

Compounds related to 2-Fluoro-6-methylpyridin-3-ol, such as fluorine-18 labelled fluoropyridines, have been increasingly used in the medical imaging technique of Positron Emission Tomography (PET), enhancing the stability and potential of radiotracers (Carroll et al., 2007).

Nucleotide Analogs and Probes

A study on 3-fluoro-6-methylaniline nucleosides incorporated into oligonucleotides for mercury-mediated base pairing revealed increased duplex stability, demonstrating the potential of such modified nucleotides as high-affinity, nucleobase-specific hybridization probes (Aro-Heinilä et al., 2019).

Material Science and OLEDs

In material science, synthesized derivatives of 2,2':6',2''-terpyridine, including compounds related to 2-Fluoro-6-methylpyridin-3-ol, have been characterized for their photophysical, electrochemical, and thermal properties, aiming at applications in organic light emitting diode (OLED) technology. These studies demonstrate the versatility of the fluoropyridine skeleton in synthesizing materials with desired electronic properties (Lakshmanan et al., 2015).

Safety And Hazards

Orientations Futures

The oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 is a promising method for the preparation of various pyridin-5-ols and pyridin-N-oxides . This method could potentially be used to create new pharmaceutical products and polymers with unique physical properties .

Propriétés

IUPAC Name |

2-fluoro-6-methylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO/c1-4-2-3-5(9)6(7)8-4/h2-3,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRIQUMOZVIWTBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20625719 | |

| Record name | 2-Fluoro-6-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-6-methylpyridin-3-ol | |

CAS RN |

209328-87-0 | |

| Record name | 2-Fluoro-6-methyl-3-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=209328-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-6-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-Fluoro-4-(methylsulfanyl)phenyl]methanol](/img/structure/B1344130.png)

![7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-3-carbaldehyde](/img/structure/B1344146.png)